molecular formula C9H9FN2O B13566032 (R)-5-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile

(R)-5-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile

Cat. No.: B13566032
M. Wt: 180.18 g/mol
InChI Key: FKZFXJWXWWLLQF-VIFPVBQESA-N
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Description

®-5-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group, a hydroxyl group, and a fluorine atom on a benzonitrile backbone, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzonitrile.

    Chiral Resolution: The chiral center is introduced through a chiral resolution process, often using chiral catalysts or auxiliaries.

    Amino and Hydroxyl Group Introduction: The amino and hydroxyl groups are introduced through a series of reactions, including reduction and substitution reactions.

Industrial Production Methods

Industrial production methods for ®-5-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-5-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzonitriles.

Scientific Research Applications

®-5-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including as an anti-cancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-5-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds with biological molecules, while the fluorine atom can enhance its binding affinity and selectivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(1-Amino-2-hydroxyethyl)benzonitrile
  • ®-4-(1-Amino-2-hydroxyethyl)phenol

Uniqueness

®-5-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H9FN2O

Molecular Weight

180.18 g/mol

IUPAC Name

5-[(1R)-1-amino-2-hydroxyethyl]-2-fluorobenzonitrile

InChI

InChI=1S/C9H9FN2O/c10-8-2-1-6(9(12)5-13)3-7(8)4-11/h1-3,9,13H,5,12H2/t9-/m0/s1

InChI Key

FKZFXJWXWWLLQF-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CO)N)C#N)F

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)C#N)F

Origin of Product

United States

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